[(chlorosulfonyl)imino](methyl)phenyl-lambda6-sulfanone
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Overview
Description
(chlorosulfonyl)iminophenyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . It is known for its unique structure, which includes a sulfonyl chloride group and a phenyl ring. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chlorosulfonyl)iminophenyl-lambda6-sulfanone typically involves the reaction of a phenylsulfinyl chloride with a chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of (chlorosulfonyl)iminophenyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(chlorosulfonyl)iminophenyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or a thiol.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, thiols, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(chlorosulfonyl)iminophenyl-lambda6-sulfanone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide or sulfonyl groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (chlorosulfonyl)iminophenyl-lambda6-sulfanone involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
(chlorosulfonyl)imino(4-methylphenyl)-lambda6-sulfanone: Similar structure but with a methyl group on the phenyl ring.
(chlorosulfonyl)imino(4-chlorophenyl)-lambda6-sulfanone: Similar structure but with a chlorine atom on the phenyl ring.
Uniqueness
(chlorosulfonyl)iminophenyl-lambda6-sulfanone is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(methyl-oxo-phenyl-λ6-sulfanylidene)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLXLBAQXUCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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